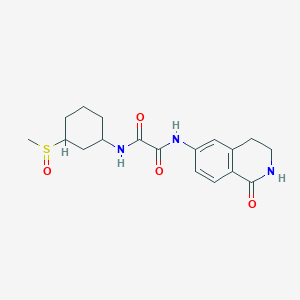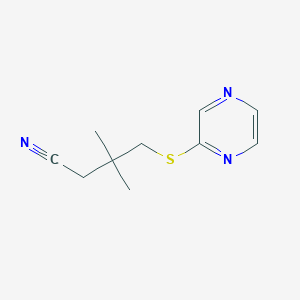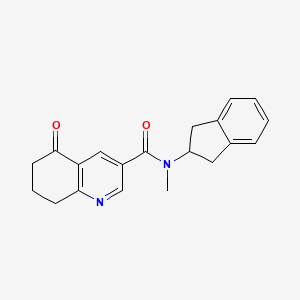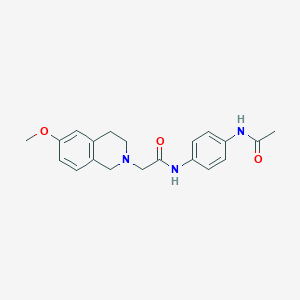
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide, also known as MSCH-NQO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain in models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have low toxicity, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to be stable under a wide range of conditions, making it easier to work with in the lab.
One limitation of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its high cost. The synthesis method for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is complex and requires expensive reagents, making it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for research on N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in cancer treatment.
Another area of interest is the development of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide-based herbicides. Further studies are needed to determine the efficacy of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as a herbicide and to develop formulations that are effective against a wide range of weeds.
In materials science, further studies are needed to determine the potential of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as an organic semiconductor. This could lead to the development of more efficient electronic devices.
In conclusion, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is a promising compound with potential applications in medicine, agriculture, and materials science. Its low toxicity and stability make it a safe and easy-to-work-with compound in the lab. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide involves the reaction between 3-methylsulfinylcyclohexylamine and 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid. The resulting compound is then treated with oxalyl chloride and N,N-dimethylformamide to form N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. This method has been optimized to produce high yields of pure N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide.
Aplicaciones Científicas De Investigación
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
In agriculture, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds and has the potential to be a more environmentally friendly alternative to traditional herbicides.
In materials science, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use in the development of organic semiconductors. It has been shown to have good electron-transporting properties and has the potential to be used in the development of more efficient electronic devices.
Propiedades
IUPAC Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-26(25)14-4-2-3-12(10-14)20-17(23)18(24)21-13-5-6-15-11(9-13)7-8-19-16(15)22/h5-6,9,12,14H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLULFSWAEDEZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)

![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)